tert-Butyl 4-(5-formyl-6-methylpyridin-2-yl)piperazine-1-carboxylate
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Overview
Description
Preparation Methods
The synthesis of tert-Butyl 4-(5-formyl-6-methylpyridin-2-yl)piperazine-1-carboxylate typically involves the reaction of 5-formyl-6-methylpyridin-2-amine with tert-butyl 4-piperazinecarboxylate under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
tert-Butyl 4-(5-formyl-6-methylpyridin-2-yl)piperazine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine . In chemistry, it is used as an intermediate in the synthesis of more complex molecules . In biology and medicine, it may be used in the development of pharmaceuticals and as a tool for studying biological processes . Its unique structure makes it valuable for various research purposes .
Mechanism of Action
The mechanism of action of tert-Butyl 4-(5-formyl-6-methylpyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways . The exact mechanism can vary depending on the context in which it is used, but it generally involves binding to target molecules and modulating their activity . This can lead to various biological effects, making it a useful compound for research .
Comparison with Similar Compounds
tert-Butyl 4-(5-formyl-6-methylpyridin-2-yl)piperazine-1-carboxylate can be compared with other similar compounds, such as tert-Butyl 4-(5-bromo-6-methylpyridin-2-yl)piperazine-1-carboxylate and tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate . These compounds share similar structural features but differ in their functional groups, which can lead to differences in their chemical reactivity and applications . The unique formyl group in this compound distinguishes it from these similar compounds and contributes to its specific properties and uses .
Properties
Molecular Formula |
C16H23N3O3 |
---|---|
Molecular Weight |
305.37 g/mol |
IUPAC Name |
tert-butyl 4-(5-formyl-6-methylpyridin-2-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C16H23N3O3/c1-12-13(11-20)5-6-14(17-12)18-7-9-19(10-8-18)15(21)22-16(2,3)4/h5-6,11H,7-10H2,1-4H3 |
InChI Key |
ATMRHBHECDDLMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CCN(CC2)C(=O)OC(C)(C)C)C=O |
Origin of Product |
United States |
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